molecular formula C15H21N7 B2456110 N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415468-35-6

N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B2456110
CAS RN: 2415468-35-6
M. Wt: 299.382
InChI Key: HRCSSKARIAFXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP is a pyrimidine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been found to inhibit the replication of various viruses, including HIV and hepatitis C virus. N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high degree of purity. Additionally, N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been shown to exhibit low toxicity in animal studies. However, N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine also has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been found to be unstable under certain conditions, which can affect its activity.

Future Directions

There are several future directions for the study of N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine. One area of research is the development of N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine analogs with improved solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine and its potential therapeutic applications. N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has shown promise in treating various diseases, and future research could lead to the development of new treatments for cancer, viral infections, and neurological disorders.
Conclusion:
N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been studied for its potential use in treating cancer, viral infections, and neurological disorders. While N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several advantages for use in lab experiments, it also has some limitations. Further research is needed to fully understand the mechanism of action of N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine and its potential therapeutic applications.

Synthesis Methods

N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine can be synthesized through a variety of methods, including the use of reductive amination, Suzuki coupling, and Buchwald-Hartwig coupling. One of the most commonly used methods involves the reaction of 4-amino-6-chloro-2,5-dimethylpyrimidine with 4-(5-methylpyrimidin-2-yl)piperazine in the presence of a reducing agent, such as sodium borohydride. This method yields N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine with a high degree of purity and has been used in many scientific studies.

Scientific Research Applications

N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial properties. Additionally, N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N,N-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-12-9-16-15(17-10-12)22-6-4-21(5-7-22)14-8-13(20(2)3)18-11-19-14/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCSSKARIAFXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=NC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.